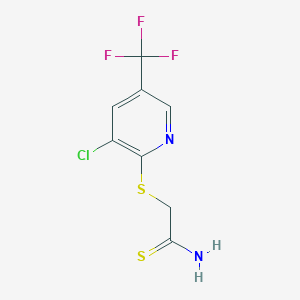
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide
Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide is a useful research compound. Its molecular formula is C8H6ClF3N2S2 and its molecular weight is 286.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanethioamide , identified by its CAS number 1823183-23-8 , is a member of the thioamide class and has garnered attention for its potential biological activities. Its structure includes a chloro-substituted pyridine ring and a trifluoromethyl group, which may influence its pharmacological properties.
- Molecular Formula : C11H4ClF6N3OS
- Molecular Weight : 375.68 g/mol
- Purity : ≥ 98%
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action, particularly in the context of anticancer and antimicrobial effects. The following sections detail specific findings from various studies.
Anticancer Activity
Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, phenethyl isothiocyanate (PEITC), a structural analogue, has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) by downregulating cyclin-dependent kinase 1 (Cdk1) and promoting the cleavage of caspases involved in apoptosis .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Compound | Effect |
|---|---|---|
| Cell Cycle Arrest | PEITC | G(2)-M phase arrest |
| Apoptosis Induction | PEITC | Increased caspase activity |
| Downregulation of Cdk1 | PEITC | Reduced cell proliferation |
Antimicrobial Activity
The thioamide group in compounds like this compound may enhance their antimicrobial properties. Thioamides have been reported to exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
- Case Study on Anticancer Effects : In a study involving human glioblastoma cells, compounds similar to this compound were found to alter gene expression related to cell cycle regulation, leading to reduced tumor cell viability .
- Case Study on Antimicrobial Activity : A comparative study demonstrated that thioamide derivatives showed higher antimicrobial efficacy compared to their non-thioamide counterparts, suggesting the importance of the thio group in enhancing biological activity .
Research Findings
Recent findings suggest that the introduction of trifluoromethyl groups can significantly enhance the lipophilicity and biological activity of compounds. This modification allows for better membrane penetration and increased interaction with biological targets .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S2/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUDBINFCZACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















